molecular formula C16H20O2 B13823387 Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro- CAS No. 31991-61-4

Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-

Katalognummer: B13823387
CAS-Nummer: 31991-61-4
Molekulargewicht: 244.33 g/mol
InChI-Schlüssel: IVXUAWWMMYTWPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione is a complex organic compound with a unique polycyclic structure

Vorbereitungsmethoden

The synthesis of 1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Cyclization: Starting from a suitable precursor, a cyclization reaction is carried out to form the core polycyclic structure.

    Hydrogenation: The intermediate product undergoes hydrogenation to saturate the rings, resulting in the dodecahydro structure.

    Oxidation: The final step involves the oxidation of specific positions to introduce the ketone groups at the 7 and 10 positions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the structure by replacing hydrogen atoms with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Wissenschaftliche Forschungsanwendungen

1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione has several scientific research applications:

    Materials Science: Its stable polycyclic structure makes it a candidate for use in the development of new materials with unique properties.

    Pharmaceuticals: The compound’s potential biological activity is being explored for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism by which 1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism can vary based on the functional groups present and the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione include other polycyclic hydrocarbons and ketones. For example:

    Decahydronaphthalene: A simpler polycyclic hydrocarbon with fewer rings.

    Tetralin: Another polycyclic compound with a similar structure but different functional groups.

The uniqueness of 1,2,3,4,5,6,6a,6b,8,9,10a,10b-Dodecahydrobenz[e]-as-indacene-7,10-dione lies in its specific arrangement of rings and ketone groups, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

31991-61-4

Molekularformel

C16H20O2

Molekulargewicht

244.33 g/mol

IUPAC-Name

tetracyclo[10.4.0.02,6.07,11]hexadec-6-ene-13,16-dione

InChI

InChI=1S/C16H20O2/c17-13-7-8-14(18)16-12-6-2-4-10(12)9-3-1-5-11(9)15(13)16/h11-12,15-16H,1-8H2

InChI-Schlüssel

IVXUAWWMMYTWPE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C3C(C4CCCC4=C2C1)C(=O)CCC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.